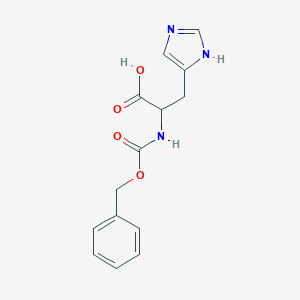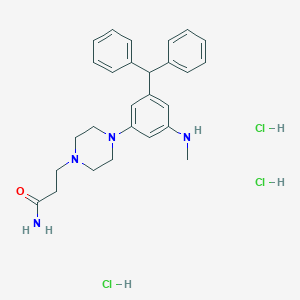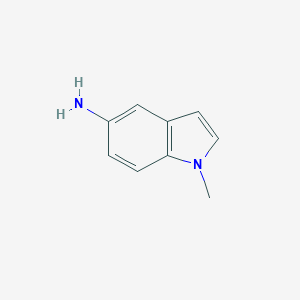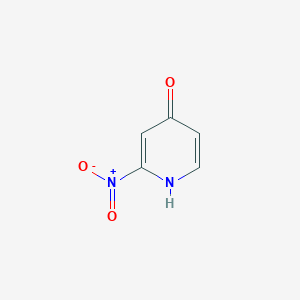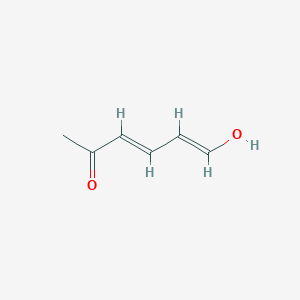
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that belongs to the family of α,β-unsaturated ketones. It is also known as 3,5-Dihydroxy-6-hexen-2-one or DHK. This compound has attracted the attention of scientists due to its interesting chemical properties and potential applications in various fields such as pharmaceuticals, food industry, and agriculture.
Mecanismo De Acción
The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. DHK has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been shown to scavenge free radicals and prevent oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. DHK has also been found to have anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound is stable and can be easily stored. However, one of the limitations of using DHK in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of interest is the exploration of the potential applications of DHK in the food industry, particularly as an antioxidant. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its use in the treatment of various diseases.
Métodos De Síntesis
There are several methods that have been developed for the synthesis of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One of the most commonly used methods involves the reaction of acetylacetone with glyoxal in the presence of a base catalyst such as sodium hydroxide. This reaction leads to the formation of DHK as the main product. Another method involves the reaction of 3,5-dioxohexanal with a base catalyst such as potassium hydroxide, which leads to the formation of DHK.
Aplicaciones Científicas De Investigación
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antifungal, and antiviral properties. This compound has also been shown to exhibit antioxidant activity, which makes it a potential candidate for use in the food industry. Additionally, DHK has been found to have potential applications in the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
102605-96-9 |
|---|---|
Nombre del producto |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
Clave InChI |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
SMILES isomérico |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
SMILES canónico |
CC(=O)C=CC=CO |
Sinónimos |
2,4-Hexadienal, 5-hydroxy-, (E,E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



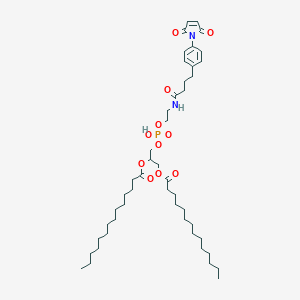
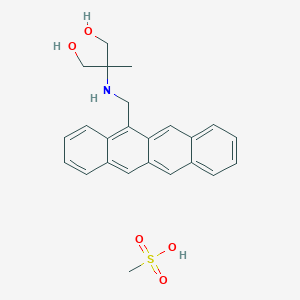
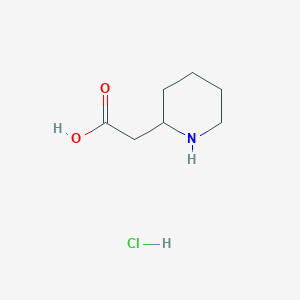




![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
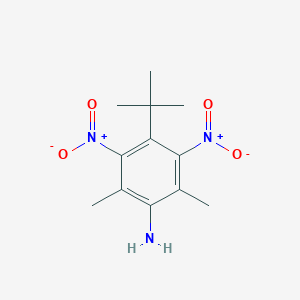
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
